molecular formula C11H11FO2 B13080459 (E)-Methyl 4-(3-fluorophenyl)but-3-enoate

(E)-Methyl 4-(3-fluorophenyl)but-3-enoate

Cat. No.: B13080459
M. Wt: 194.20 g/mol
InChI Key: OJJQCIYAZPYLTG-HWKANZROSA-N
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Description

(E)-Methyl 4-(3-fluorophenyl)but-3-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a but-3-enoate moiety. This compound is often used as a building block in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 4-(3-fluorophenyl)but-3-enoate typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-(3-fluorophenyl)but-3-enoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(E)-Methyl 4-(3-fluorophenyl)but-3-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(3-fluorophenyl)but-3-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-chlorophenyl)but-3-enoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(3-bromophenyl)but-3-enoate: Contains a bromine atom in place of fluorine.

    Methyl 4-(3-iodophenyl)but-3-enoate: Features an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (E)-Methyl 4-(3-fluorophenyl)but-3-enoate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

methyl (E)-4-(3-fluorophenyl)but-3-enoate

InChI

InChI=1S/C11H11FO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2-6,8H,7H2,1H3/b5-3+

InChI Key

OJJQCIYAZPYLTG-HWKANZROSA-N

Isomeric SMILES

COC(=O)C/C=C/C1=CC(=CC=C1)F

Canonical SMILES

COC(=O)CC=CC1=CC(=CC=C1)F

Origin of Product

United States

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